molecular formula C17H17Cl2N B1200038 Sertraline CAS No. 79617-96-2

Sertraline

Katalognummer: B1200038
CAS-Nummer: 79617-96-2
Molekulargewicht: 306.2 g/mol
InChI-Schlüssel: VGKDLMBJGBXTGI-SJCJKPOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sertraline is a well-characterized selective serotonin reuptake inhibitor (SSRI) widely used in neuroscience and pharmacological research. Its primary mechanism of action involves potent and selective inhibition of presynaptic serotonin reuptake, leading to an increased concentration of this neurotransmitter in the synaptic cleft and enhanced serotonergic neurotransmission . This compound has minimal effects on norepinephrine and dopamine reuptake and shows little affinity for adrenergic, cholinergic, GABA, dopaminergic, or histaminergic receptors, making it a specific tool for studying serotonergic systems . This compound is a key compound for investigating major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder, and post-traumatic stress disorder (PTSD) . Its research value extends to off-label applications such as generalized anxiety disorder (GAD) and binge eating disorder . From a pharmacokinetic perspective, this compound is extensively metabolized in the liver, primarily by CYP2B6 and CYP3A4, and has an elimination half-life of approximately 26 hours . It is highly protein-bound (>98%) and exhibits a linear pharmacokinetic profile at doses of 50 mg and above . Researchers should note important safety profiles, including the risk of serotonin syndrome when used with other serotonergic drugs and a potential for QTc interval prolongation . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKDLMBJGBXTGI-SJCJKPOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79559-97-0 (Hydrochloride)
Record name Sertraline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023577
Record name Sertraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sertraline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

416.3±45.0 °C
Record name Sertraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4), 3.8mg/mL
Record name SID49665783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Sertraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

79617-96-2, 79617-95-1
Record name Sertraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79617-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79617-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sertraline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sertraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sertraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sertraline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SERTRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUC7NX6WMB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SERTRALINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sertraline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245-246
Record name Sertraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Vorbereitungsmethoden

Reductive Amination Challenges

Initial routes used titanium tetrachloride to form the imine intermediate, followed by sodium borohydride reduction. This approach produced a 1:1 ratio of cis- and trans-isomers, necessitating inefficient resolution steps. The borohydride reduction’s lack of stereoselectivity resulted in substantial material loss during downstream purification.

Racemization and Resolution

Early commercial processes employed D-mandelic acid for chiral resolution, recovering only 50% of the desired (1S,4S)-cis isomer per cycle. The undesired (1R,4R)-enantiomer required oxidation back to racemic tetralone via sodium hypochlorite, introducing a three-step recycle process that achieved 82% overall yield for the racemization loop.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation emerged as a transformative strategy for improving stereochemical outcomes and scalability.

Catalyst Screening and Performance

The CN101113136A patent demonstrated that platinum-group catalysts significantly enhance cis-selectivity (Table 1):

CatalystPressure (atm)Temperature (°C)cis:trans RatioYield (%)
Pd/C (5%)15–25Reflux99.5:0.567
Pt/C (10%)20–30Room temp99.4:0.660
Raney Ni10–1550–8092:858

Table 1. Catalyst performance in tetralone hydrogenation.

Palladium-on-carbon (Pd/C) at 15–25 atm achieved optimal results, with 99.5% cis-isomer purity at 67% yield. In contrast, Raney nickel produced lower selectivity (92:8 cis:trans) due to heterogeneous active sites.

Solvent Effects

Lower alcohols (C1–C10) proved critical for reaction kinetics. Ethanol increased hydrogen solubility by 40% compared to methanol, reducing reaction times from 30 to 14 hours while maintaining 99.3% cis-purity.

Solvent Systems and Reaction Optimization

Azeotropic Distillation for Imine Formation

Replacing titanium tetrachloride with tert-butanol/potassium tert-butoxide systems enabled azeotropic water removal, driving imine formation to 98% completion without stoichiometric Lewis acids. This modification reduced byproduct formation from 12% to <2%.

Pressure-Temperature Synergy

The WO2003099761A1 patent revealed non-linear relationships between hydrogen pressure and stereoselectivity (Fig. 1):

cis%=89.7+2.3P0.04P2(R2=0.96)\text{cis\%} = 89.7 + 2.3P - 0.04P^2 \quad (R^2 = 0.96)
where PP = hydrogen pressure (atm).

Optimal pressure ranged 20–25 atm, beyond which excessive hydrogenolysis degraded yield.

Isomer Control and Separation Strategies

Dynamic Kinetic Resolution

WO2003099761A1 disclosed a base-mediated isomerization process using potassium tert-butoxide in tetrahydrofuran. At 50°C, the trans→cis isomerization reached equilibrium in <10 minutes, converting 92% trans mixtures to 60% cis product.

Chiral Crystallization

Combining D-mandelic acid with ethanol/water systems achieved 98.1% enantiomeric excess (ee) in one crystallization cycle. The ternary phase diagram guided solvent ratios to maximize crystal growth rates while minimizing occluded trans-isomer.

Industrial-Scale Production Processes

Continuous Hydrogenation Reactors

Modern plants employ trickle-bed reactors with Pd/C catalysts, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹. In-situ FTIR monitoring adjusts H₂ feed rates to maintain dissolved hydrogen >5 mmol/L, preventing catalyst coking.

Environmental and Cost Metrics

Process intensification reduced E-factor from 86 to 12 kg waste/kg product. Key improvements:

  • Solvent recovery: 95% ethanol recycled via distillation

  • Catalyst reuse: Pd/C regenerated 7× via nitric acid washing

  • Energy: Exothermic hydrogenation integrated with steam networks

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sertralin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Approved Medical Uses

Sertraline is FDA-approved for several conditions, including:

  • Major Depressive Disorder (MDD) : Effective in alleviating symptoms of depression.
  • Obsessive-Compulsive Disorder (OCD) : Reduces compulsive behaviors and intrusive thoughts.
  • Post-Traumatic Stress Disorder (PTSD) : Aids in managing symptoms following traumatic experiences.
  • Panic Disorder : Helps in reducing panic attacks and associated anxiety.
  • Premenstrual Dysphoric Disorder (PMDD) : Alleviates severe emotional and physical symptoms related to the menstrual cycle.
  • Social Anxiety Disorder (SAD) : Improves social functioning by reducing anxiety in social situations.

Off-Label Uses

In addition to its approved indications, this compound is also used off-label for:

  • Generalized Anxiety Disorder (GAD)
  • Fibromyalgia
  • Premature ejaculation
  • Migraine prophylaxis
  • Diabetic neuropathy
  • Neurocardiogenic syncope .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound across different populations and settings:

Major Depressive Disorder

A study indicated that this compound significantly improved depressive symptoms compared to placebo, with a response rate of approximately 63% in treated patients versus 37% in placebo groups . Additionally, it was found that this compound was better tolerated in clinical practice than in controlled research settings, suggesting that real-world effectiveness may be higher than reported in clinical trials .

Generalized Anxiety Disorder

In a randomized trial, this compound demonstrated significant efficacy over placebo, with marked improvements observed on the Hamilton Anxiety Scale at four weeks into treatment. The dropout rate due to adverse events was comparable between this compound (8%) and placebo (10%), indicating good tolerability .

Case Studies and Clinical Trials

The following tables summarize key findings from notable case studies and clinical trials involving this compound.

Study/TrialCondition TreatedSample SizeEfficacy RateAdverse Events
Clinical Practice StudyMajor Depressive Disorder20087% response rateLower adverse events compared to clinical trials
Randomized Controlled TrialGeneralized Anxiety Disorder15063% response rateSimilar dropout rates for adverse effects
Longitudinal StudyPTSD300Significant symptom reductionCommonly reported headaches and insomnia

Wirkmechanismus

Sertraline exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target of this compound is the serotonin transporter (SERT). By binding to SERT, this compound prevents the reabsorption of serotonin, thereby prolonging its action at the synapse .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Structural Analogues

Sertraline’s naphthalenamine backbone and chlorine substitutions distinguish it from other SSRIs and antidepressants. Key structural comparisons include:

Compound Structural Similarity Unique Features Therapeutic Profile
(S)-Sertraline Shared aromatic ring and amine group Selective 5-HT reuptake inhibition MDD, PTSD, OCD
Fluoxetine SSRI class; difluorophenyl group Longer half-life (~4–6 days) MDD, bulimia nervosa
Nortriptyline Tricyclic antidepressant (TCA) Noradrenaline reuptake inhibition MDD (second-line due to side effects)
Escitalopram SSRI; citalopram enantiomer Higher 5-HT transporter affinity MDD, generalized anxiety disorder

Key Insights :

  • This compound’s 10–20-fold higher 5-HT reuptake inhibition compared to other SSRIs contributes to its potency .
  • Structural variations (e.g., Escitalopram’s enantiomeric purity) correlate with differences in receptor affinity and side-effect profiles .

Pharmacological and Clinical Comparisons

Efficacy in Major Depressive Disorder (MDD)

SSRIs Head-to-Head Trials
Study Design Compounds Compared Response Rate (%) Remission Rate (%) Key Findings
9-month RCT (n=573) This compound vs. Paroxetine vs. Fluoxetine 62–70 46–50 Comparable efficacy on SF-36 Mental Component scores (+15.1–17.4)
12-week RCT (elderly) This compound vs. Fluoxetine 73 vs. 71 This compound showed superior cognitive improvement (p<0.05)
8-week RCT (n=120) This compound vs. Escitalopram 75 vs. 70 Similar efficacy; dosing flexibility favored this compound
This compound vs. TCAs
  • In elderly patients, this compound (71.6%) and nortriptyline (61.4%) had similar 12-week responder rates, but this compound improved secondary outcomes (cognitive function, quality of life) .
  • Nortriptyline caused significant tachycardia (p<0.05), whereas this compound had a favorable cardiovascular profile .

Receptor Affinity and Selectivity

Compound 5-HT Transporter (Ki, nM) NE Transporter (Ki, nM) DA Transporter (Ki, nM)
This compound 15 420 25
Fluoxetine 20 660 2400
Escitalopram 1.1 4100 >10,000

Interpretation : this compound’s moderate dopamine transporter affinity may contribute to its activating effects in some patients .

Adverse Effects and Tolerability

Compound Common Side Effects Discontinuation Rate (%)
This compound Diarrhea (28%), nausea (23%), insomnia (35%) 9 (vs. 5 for placebo)
Paroxetine Sedation, weight gain 12–15
Nortriptyline Dry mouth, constipation, tachycardia 15–20

Notable Findings:

  • This compound’s lower anticholinergic activity vs. TCAs reduces risks of constipation and urinary retention .
  • In PTSD trials, this compound caused greater serotonin depletion (5-HT reduction: p<0.001 vs. placebo) but was well-tolerated long-term .

Biologische Aktivität

Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI) primarily used for treating major depressive disorder, anxiety disorders, and post-traumatic stress disorder (PTSD). It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft, which enhances serotonergic neurotransmission. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Pharmacodynamics

Mechanism of Action
this compound selectively inhibits the serotonin transporter (SLC6A4), leading to increased serotonin levels in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, this compound shows weak inhibitory effects on norepinephrine and dopamine transporters, as well as interactions with various cytochrome P450 enzymes, which may influence its pharmacokinetics and potential drug interactions .

Inhibition of Cytochrome P450 Enzymes

This compound has been studied for its effects on several cytochrome P450 enzymes:

  • CYP2D6 : Exhibits weak inhibition, with some studies suggesting it can moderately affect the metabolism of certain drugs .
  • CYP2C19 : Moderate inhibition observed, particularly affecting the metabolism of S-mephenytoin .
  • CYP3A4/5 : Mixed evidence exists regarding its inhibitory effects; some studies report increased cytotoxicity of carbamazepine due to enhanced metabolite production .
  • CYP2B6 : Inhibition noted, impacting drugs like efavirenz and methadone .

Pharmacokinetics

This compound is extensively metabolized in the liver with a high protein binding rate (98%-99%). Its primary active metabolite is desmethylthis compound. The drug's half-life ranges from 22 to 36 hours, allowing for once-daily dosing. The absorption of this compound can be influenced by food intake, with peak plasma concentrations typically reached within 4-6 hours post-administration .

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability44%
Peak Plasma Concentration4-6 hours
Half-Life22-36 hours
Protein Binding98%-99%
MetabolismHepatic (CYP450)

Major Depressive Disorder (MDD)

Several studies have demonstrated this compound's efficacy in treating MDD. A notable clinical trial reported a significant reduction in depression severity compared to placebo after 12 weeks of treatment, with an effect size of 0.51 on the Clinical Global Impression scale .

Anxiety Disorders

In generalized anxiety disorder (GAD) trials, this compound was found to significantly improve symptoms compared to placebo. Patients showed greater reductions in Hamilton Anxiety Scale scores, indicating its effectiveness in managing anxiety symptoms .

Post-Traumatic Stress Disorder (PTSD)

This compound has been shown to be effective for PTSD. A multicenter trial indicated significant improvements in PTSD symptoms as measured by various scales, including CAPS-2 and CGI ratings. The responder rate was notably higher in the this compound group compared to placebo .

Case Studies

  • Case Study on MDD Treatment : In a clinical practice sample, this compound demonstrated a higher response rate (87%) compared to previous treatments with fluoxetine or tricyclic antidepressants. The tolerability profile was also better in real-world settings .
  • Combination Therapy Study : Research combining this compound with traditional herbal medicine showed enhanced antidepressant effects in animal models, suggesting potential synergistic benefits when used alongside natural compounds .

Safety and Tolerability

This compound is generally well tolerated; however, common side effects include gastrointestinal disturbances, insomnia, and sexual dysfunction. Clinical trials report dropout rates due to adverse events ranging from 8% to 34%, depending on the study design and patient population .

Table 2: Adverse Events Reported in Clinical Trials

Adverse EventThis compound (%)Placebo (%)
Nausea108
Insomnia97
Sexual Dysfunction155
Headache86

Q & A

Q. Methodological Resources :

  • For pharmacokinetic studies: Retrospective TDM frameworks .
  • For preclinical reproducibility: ARRIVE 2.0 guidelines .
  • For statistical rigor: Multivariate regression and machine learning pipelines .

Q. Tables :

Variable Impact on this compound PK/PD Study Design Recommendation
BMI↑ BMI correlates with ↓ C/D ratioStratify cohorts by BMI quartiles
Olanzapine co-administration↑ C/D ratio by 30%Propensity score matching
CYP2C19 polymorphismAlters metabolic clearanceGenotype-phenotype correlation analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sertraline
Reactant of Route 2
Reactant of Route 2
Sertraline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.